1,1,3,3-Tetramethylguanidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148309. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

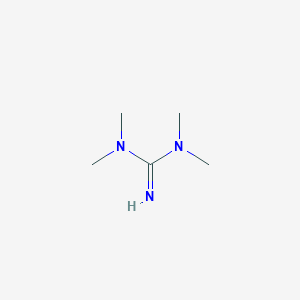

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVBNYUBXIEUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058835 | |

| Record name | Guanidine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Merck Index] | |

| Record name | Guanidine, N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetramethylguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.13 [mmHg] | |

| Record name | 1,1,3,3-Tetramethylguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

80-70-6 | |

| Record name | 1,1,3,3-Tetramethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ101E7ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1,3,3-Tetramethylguanidine physical properties

An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetramethylguanidine

Introduction

This compound (TMG), with the chemical formula C₅H₁₃N₃, is a strong, non-nucleophilic organic base widely utilized in organic synthesis.[1][2][3][4] Its efficacy as a catalyst in various reactions, such as the production of polyurethane and the synthesis of complex molecules in the pharmaceutical and agrochemical industries, makes a thorough understanding of its physical properties essential for researchers, scientists, and drug development professionals.[3][4] This guide provides a comprehensive overview of the core physical characteristics of TMG, detailed experimental protocols for their determination, and logical workflows to illustrate these processes.

Physical and Chemical Properties

The physical properties of this compound are well-documented across various chemical and safety databases. It is typically a colorless to light yellow liquid with a mild ammoniacal odor.[5][6] It is miscible with water and soluble in common organic solvents.[1][7][8]

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N₃ | [5][9] |

| Molecular Weight | 115.18 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [3][6][10][11] |

| Odor | Mild ammoniacal odor | [5][7][12] |

| Density | 0.918 g/mL at 25 °C | |

| 0.9136 g/cm³ at 25 °C | [5] | |

| 0.916 g/mL at 20 °C | [7] | |

| Solubility | Miscible with water | [1][7] |

| pKa of Conjugate Acid | 13.0 ± 1.0 in water | [1] |

| 13.6 at 25 °C | [7] |

Table 2: Thermal Properties of this compound

| Property | Value | Source(s) |

| Melting Point | -30 °C | [1][5][13] |

| Boiling Point | 160 °C | [5][12][14] |

| 160-162 °C | [1][6] | |

| 52-54 °C at 11 mmHg | ||

| Vapor Pressure | 2.0 mmHg at 25 °C | [5] |

| 0.2 mmHg at 20 °C | [7] | |

| 30 Pa at 20 °C | [1] | |

| Flash Point | 50 °C (closed cup) | [10] |

| 60 °C | [1][14] | |

| Autoignition Temperature | 350 °C | [10] |

| 222 °C | [7] | |

| Explosion Limits | Lower: 1.0% (V) | [7][10] |

| Upper: 7.5% (V) | [7][10] |

Table 3: Optical and Other Properties of this compound

| Property | Value | Source(s) |

| Refractive Index (n_D) | 1.469 at 20 °C | [1][7] |

| 1.47 at 20 °C | [5] | |

| 1.4665-1.4695 at 20 °C | [11] | |

| Dielectric Constant | 23.10 | [7][13] |

| Molar Refractive Power | 35.03 mL/mol | [13] |

| Molar Volume | 126.0 mL/mol | [13] |

| Surface Tension | 27.7 dyne/cm | [8] |

| Polarizability | 13.74 x 10⁻²⁴ cm³ | [8] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15][16] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[15][17]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 200 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Sample Preparation: A few milliliters of this compound are placed into the small test tube.[16][18]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[15][17]

-

Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then clamped and immersed in the Thiele tube's oil bath.[15]

-

Heating: The apparatus is heated slowly and uniformly.[17]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15][17]

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume. For liquids, this can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance (accurate to at least 0.01 g)

-

Thermometer

Procedure:

-

Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[19][20]

-

Volume Measurement: A specific volume of this compound is carefully added to the container. If using a graduated cylinder, the volume is read from the bottom of the meniscus.[19][21] If using a pycnometer, it is filled completely.

-

Mass of Filled Container: The container with the liquid is reweighed to determine the combined mass.[19][21]

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty container from the mass of the filled container. The density (ρ) is then calculated using the formula: ρ = mass / volume[19]

-

Repeatability: For accuracy, the measurement should be repeated multiple times, and the average value should be reported.[19]

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a dimensionless number that describes how light propagates through a medium. The Abbe refractometer is a common instrument for its measurement.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens cleaning tissue

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

-

Sample Application: The prism of the refractometer is cleaned. A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

Measurement: The prism is closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Temperature Control: The temperature is maintained at a constant value (commonly 20°C) using the circulating water bath, as refractive index is highly sensitive to temperature changes.

-

Reading: The refractive index value is read directly from the instrument's scale.

-

Cleaning: After the measurement, the prisms are thoroughly cleaned with a suitable solvent and soft tissue.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the physical properties of this compound and its role as a strong base.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (TMG) (80-70-6) at Nordmann - nordmann.global [nordmann.global]

- 3. chemimpex.com [chemimpex.com]

- 4. TETRAMETHYLGUANIDINE - Ataman Kimya [atamanchemicals.com]

- 5. This compound(80-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,1,3,3-Tetramethylguanidin | 80-70-6 [m.chemicalbook.com]

- 8. bdmaee.net [bdmaee.net]

- 9. This compound | C5H13N3 | CID 66460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound, 99% 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. parchem.com [parchem.com]

- 13. This compound [stenutz.eu]

- 14. parchem.com [parchem.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 20. wjec.co.uk [wjec.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,1,3,3-Tetramethylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base widely employed in organic synthesis.[1][2] Its unique combination of high basicity and steric hindrance makes it an effective catalyst for a variety of chemical transformations, including alkylations, aldol (B89426) reactions, and Henry reactions.[1][3] This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of TMG, along with detailed experimental protocols for its synthesis and common catalytic applications.

Chemical Structure and Bonding

The molecular formula of this compound is C₅H₁₃N₃.[4] The structure features a central carbon atom double-bonded to an imino nitrogen and single-bonded to two dimethylamino groups. The high basicity of TMG is attributed to the resonance stabilization of its conjugate acid, the tetramethylguanidinium cation, where the positive charge is delocalized over the three nitrogen atoms.

Molecular Geometry

The geometry of the guanidinium (B1211019) group in this compound hydrochloride is essentially planar. The bond lengths and angles within this core structure are influenced by the delocalization of the positive charge in the protonated form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N₃ | [4] |

| Molar Mass | 115.18 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.918 g/mL at 25 °C | [5] |

| Melting Point | -30 °C | [4] |

| Boiling Point | 160-162 °C | [4] |

| Refractive Index (n20/D) | 1.469 | [5] |

| pKa of conjugate acid | 13.0 ± 1.0 in water | [1] |

| Solubility | Miscible in water | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TMG involves the reaction of cyanogen (B1215507) chloride with dimethylamine (B145610).[6]

Experimental Workflow for TMG Synthesis

Caption: A three-step process for the synthesis of TMG.

Protocol:

-

Step 1: Formation of Dimethylcyanamide: Dissolve 200 parts by weight of dimethylamine in 1000 parts by volume of benzene in a steel autoclave under cooling. At 10 °C, add 100 parts by weight of cyanogen chloride dropwise.[6]

-

Step 2: Condensation: After the addition is complete, heat the reaction mixture under pressure to 140 °C for 5 hours. An internal pressure of approximately 5 atmospheres will develop.[6]

-

Step 3: Isolation of the Free Base: After cooling, the precipitated this compound hydrochloride can be filtered. To obtain the free base, treat the hydrochloride salt with a slight excess of 45% aqueous sodium hydroxide (B78521) solution with cooling. The separated guanidine (B92328) base is then purified by fractional distillation.[6]

TMG-Catalyzed Aldol Reaction

TMG can be used as a catalyst for direct aldol reactions.[3][7]

Catalytic Cycle of TMG in Aldol Reaction

Caption: The catalytic role of TMG in the aldol reaction.

Protocol:

-

To a mixture of an aldehyde (1 mmol) and a ketone (5 mmol), add this compound lactate (B86563) ([TMG][Lac]) (0.1 mmol).[3]

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, add water and extract the product with diethyl ether.[3]

-

The aqueous layer containing the ionic liquid catalyst can be concentrated and reused.[3]

TMG-Catalyzed Henry (Nitroaldol) Reaction

TMG is also an effective catalyst for the Henry reaction, the addition of a nitroalkane to an aldehyde or ketone.[8]

Experimental Protocol for TMG-Catalyzed Henry Reaction

Materials:

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Nitroalkane (e.g., nitromethane)

-

This compound (TMG) as a catalyst

-

Solvent (e.g., isopropanol)

Procedure:

-

In a reaction vessel, dissolve the aldehyde (1 mmol) in the chosen solvent.

-

Add the nitroalkane (1.2 mmol) to the solution.

-

Add TMG (0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using TLC.

-

Upon completion, the reaction mixture can be worked up by adding a dilute acid to neutralize the catalyst, followed by extraction of the product with an organic solvent.

-

The crude product can be purified by column chromatography.

Conclusion

This compound is a powerful and versatile organic base with significant applications in both laboratory and industrial settings. Its strong basicity, coupled with low nucleophilicity, makes it an ideal catalyst for a range of organic transformations. This guide provides essential information on its chemical structure, bonding, and practical experimental protocols to aid researchers and professionals in its effective utilization. Further research into the crystal structure of the free base would provide a more complete understanding of its unique chemical properties.

References

- 1. McGuire Research Group [mcguirelab.mit.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. DE1958095A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1,1,3,3-Tetramethylguanidine CAS number 80-70-6 properties

An In-depth Technical Guide to 1,1,3,3-Tetramethylguanidine (CAS No. 80-70-6)

For Researchers, Scientists, and Drug Development Professionals

This compound (TMG), with CAS number 80-70-6, is a strong, non-nucleophilic organic base that has garnered significant attention in both academic research and industrial applications. This technical guide provides a comprehensive overview of the core properties of TMG, including its physicochemical, spectral, and safety data. Detailed experimental protocols for its application in organic synthesis are presented, and key experimental workflows are visualized to offer a deeper understanding of its practical use. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is a strong base, a property attributable to the high pKa of its conjugate acid.[2] TMG is miscible with water and many organic solvents, which makes it a versatile reagent in a variety of reaction conditions.[1][2]

The key physicochemical properties of TMG are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N₃ | [2][3] |

| Molecular Weight | 115.18 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Melting Point | -30 °C | [2] |

| Boiling Point | 160-162 °C | [2][4] |

| Density | 0.918 g/mL at 25 °C | [2] |

| pKa of Conjugate Acid | 13.0 ± 1.0 in water | [2] |

| Vapor Pressure | 30 Pa at 20 °C | [2] |

| Flash Point | 60 °C (140 °F) | [2] |

| Solubility | Miscible in water | [2] |

| Refractive Index (n_D^20) | 1.469 | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Methanol-d4 | 2.64 | s | -N(CH₃)₂ |

| ¹³C | Not Specified | 40 | - | -N(CH₃)₂ |

| ¹³C | Not Specified | 169 | - | C=N |

Note: Specific peak assignments and multiplicities can vary slightly depending on the solvent and instrument used.

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2944 | - | C-H stretch (CH₃) |

| 1612 | - | C=N stretch |

| 1455 | - | C-H bend (CH₃) |

| 1412 | - | C-H bend (CH₃) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 115 | - | [M]⁺ |

Applications in Organic Synthesis and Drug Development

This compound is a versatile tool in organic synthesis, primarily utilized as a strong, non-nucleophilic base.[5] Its steric hindrance prevents it from participating in nucleophilic substitution reactions, making it an ideal choice for promoting reactions that require a strong base without the complication of side reactions.[6]

Key applications include:

-

Catalysis: TMG is an effective catalyst for a variety of organic transformations, including Knoevenagel condensations, aldol (B89426) reactions, and the synthesis of heterocyclic compounds.[7][8] It is also used as a base catalyst in the production of polyurethane.[2]

-

Reagent in Synthesis: It is employed in deprotonation steps, elimination reactions, and rearrangements.[9] TMG is also used in the synthesis of ionic liquids.[7]

-

Drug Synthesis: In the pharmaceutical industry, TMG plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs), including β-lactam antibiotics.[5][9]

While TMG itself is primarily a synthetic reagent, the guanidine (B92328) moiety is present in various biologically active molecules and drugs. Guanidine derivatives have been shown to interact with various biological targets, including ion channels and receptors. For instance, some guanidine compounds act as inhibitors of voltage-gated potassium (Kv) channels, and others have shown affinity for muscarinic and histamine (B1213489) receptors.[1][10][11] This suggests the potential for designing novel therapeutic agents based on the guanidine scaffold.

Experimental Protocols

TMG-Catalyzed Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs)

This protocol describes a general procedure for the rapid polymerization of NCAs using TMG as a catalyst, which is adaptable for amine, alcohol, and even carboxylic acid initiators.[12]

Materials:

-

α-Amino acid N-carboxyanhydride (NCA)

-

Initiator (e.g., benzylamine, benzyl (B1604629) alcohol, or benzoic acid)

-

This compound (TMG)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

In a glovebox, dissolve the desired amount of NCA monomer in anhydrous THF in a vial to achieve the target monomer concentration.

-

In a separate vial, prepare a stock solution of the initiator (e.g., 0.1 M in THF).

-

In another vial, prepare a stock solution of TMG (e.g., 0.1 M in THF).

-

To the stirred solution of the NCA, add the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio.

-

Initiate the polymerization by adding the required volume of the TMG stock solution.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of the characteristic NCA carbonyl bands.

-

Upon completion of the polymerization, the resulting polymer can be isolated and purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) followed by filtration and drying under vacuum.

Mandatory Visualizations

Catalytic Cycle of TMG in Ring-Opening Polymerization of NCAs

The following diagram illustrates the proposed catalytic role of TMG in enhancing the nucleophilicity of an alcohol initiator for the ring-opening polymerization of an N-carboxyanhydride.

Caption: Catalytic cycle of TMG in NCA polymerization.

Experimental Workflow for the Synthesis of a Guanidine Derivative

This diagram outlines the key steps in a typical laboratory synthesis involving this compound, based on a procedure for the preparation of 2-tert-butyl-1,1,3,3-tetramethylguanidine. This illustrates a common experimental sequence from reaction setup to product isolation and purification.

Caption: Workflow for guanidine derivative synthesis.

Safety Information

This compound is a flammable liquid and vapor and is harmful if swallowed. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a powerful and versatile organic base with broad applications in synthesis and catalysis. Its unique combination of strong basicity and low nucleophilicity makes it an invaluable tool for researchers and professionals in the chemical and pharmaceutical sciences. This guide provides a foundational understanding of its properties and applications, serving as a practical resource for its effective and safe utilization in a laboratory setting.

References

- 1. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H13N3 | CID 66460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound (TMG) (80-70-6) at Nordmann - nordmann.global [nordmann.global]

- 6. 1,1,3,3-Tetraethylguanidine (RUO)|Strong Organic Base [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. Cas 80-70-6 this compound Alkali Catalyst Drug Synthesis [m.ddvppesticide.com]

- 10. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organobase 1,1,3,3-tetramethyl guanidine catalyzed rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides adaptive to amine, alcohol and carboxyl acid initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of 1,1,3,3-Tetramethylguanidine as a Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base widely employed in organic synthesis as a catalyst and reagent. Its efficacy stems from the high basicity of the guanidine (B92328) moiety, which is attributed to the resonance stabilization of its protonated form, the tetramethylguanidinium cation. This guide provides a comprehensive technical overview of the mechanism of action of TMG as a base, with a focus on its application in key carbon-carbon bond-forming reactions. Detailed mechanistic pathways, quantitative data, experimental protocols, and structural insights are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound (TMG)

This compound is a colorless to light yellow liquid with the chemical formula (CH₃)₂NC(=NH)N(CH₃)₂. It is a readily available and cost-effective organobase, often serving as an alternative to other strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[1] Its high solubility in water and many organic solvents simplifies work-up procedures, making it an attractive choice in various synthetic applications.[1]

The core of TMG's functionality lies in its guanidine core, a nitrogenous functional group with the general structure (R¹R²N)(R³R⁴N)C=N-R⁵. The strong basicity of guanidines is a well-established principle in organic chemistry, and TMG is a prime example of this class of superbases.

The Core Mechanism: Basicity and Protonation

The fundamental mechanism of action of TMG as a base is its ability to efficiently accept a proton (H⁺) from a wide range of acidic substrates. This high basicity is quantified by its pKa value, which is a measure of the acidity of its conjugate acid, the 1,1,3,3-tetramethylguanidinium ion.

pKa and the Power of Resonance

The pKa of the conjugate acid of TMG is approximately 13.6 in water, indicating that TMG is a significantly stronger base than common amine bases like triethylamine (B128534) (pKa of conjugate acid ≈ 10.7). This enhanced basicity is a direct consequence of the substantial resonance stabilization of the protonated form. Upon protonation at the imine nitrogen, the positive charge is delocalized over the three nitrogen atoms through resonance, as depicted below. This charge delocalization stabilizes the guanidinium (B1211019) cation, thus shifting the equilibrium towards the protonated state and making the parent TMG a strong base.

Caption: Protonation of this compound (TMG).

The delocalization of the positive charge in the guanidinium ion is a key feature that distinguishes it from simpler amines.

Steric Hindrance and Non-Nucleophilicity

The four methyl groups on the two amino nitrogens of TMG create significant steric bulk around the basic nitrogen center. This steric hindrance makes it a poor nucleophile, meaning it is less likely to participate in nucleophilic substitution reactions. This "non-nucleophilic" character is highly desirable in many applications where the base is intended only to deprotonate a substrate without causing unwanted side reactions.

TMG as a Catalyst in Key Organic Reactions

The strong basicity and non-nucleophilic nature of TMG make it an excellent catalyst for a variety of organic reactions that proceed through deprotonation of a carbon acid. This section will delve into the mechanistic role of TMG in four key C-C bond-forming reactions: the Aldol (B89426) Condensation, the Henry Reaction, the Baylis-Hillman Reaction, and the Michael Addition.

Aldol Condensation

The aldol condensation is a fundamental reaction in organic synthesis that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. TMG is an effective catalyst for this transformation.

Mechanism:

-

Enolate Formation: TMG deprotonates the α-carbon of a ketone or aldehyde to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone.

-

Proton Transfer: The resulting alkoxide intermediate is protonated by the conjugate acid of TMG (the tetramethylguanidinium ion), regenerating the TMG catalyst and forming the β-hydroxy carbonyl product.

-

Dehydration (optional): Under the reaction conditions, the β-hydroxy carbonyl compound can undergo elimination of water to form the α,β-unsaturated product.

Caption: Catalytic cycle of the TMG-catalyzed Aldol Condensation.

Quantitative Data:

| Aldehyde | Ketone | TMG (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetone | 10 | Neat | 24 | 93 | [2] |

| 4-Nitrobenzaldehyde | Cyclopentanone | 10 | Neat | 24 | 97 | [2] |

| 4-Chlorobenzaldehyde | Acetone | 10 | Neat | 24 | 85 | [2] |

Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol. TMG is an efficient catalyst for this reaction, providing good yields under mild conditions.[3]

Mechanism:

-

Nitronate Formation: TMG deprotonates the α-carbon of the nitroalkane to form a nitronate anion.

-

Nucleophilic Addition: The nucleophilic nitronate attacks the carbonyl carbon of the aldehyde or ketone.

-

Protonation: The resulting alkoxide is protonated by the protonated TMG to yield the β-nitro alcohol and regenerate the TMG catalyst.

Caption: Catalytic cycle of the TMG-catalyzed Henry Reaction.

Quantitative Data:

| Aldehyde | Nitroalkane | TMG (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Nitromethane | 20 | THF | 24 | 85 | [4] |

| 4-Nitrobenzaldehyde | Nitromethane | 5 | THF | 2 | 99 | [5] |

| Cyclohexanecarboxaldehyde | Nitromethane | 20 | THF | 48 | 70 | [4] |

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic amine or phosphine. While TMG is primarily a base, it can also act as a catalyst in this reaction. The presence of the amine hydrogen is considered key to its activity.[6]

Mechanism:

-

Michael Addition: TMG adds to the activated alkene in a Michael fashion to form a zwitterionic enolate intermediate.

-

Aldol-type Addition: The enolate attacks the aldehyde carbonyl group.

-

Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of TMG to regenerate the catalyst and form the allylic alcohol product.

Caption: Catalytic cycle of the TMG-catalyzed Baylis-Hillman Reaction.

Quantitative Data:

| Aldehyde | Activated Alkene | TMG (mol%) | Conditions | Time (d) | Yield (%) | Reference |

| Benzaldehyde | Methyl acrylate | 10 | Neat, rt | 7 | 73 | [6] |

| 4-Nitrobenzaldehyde | Methyl acrylate | 10 | Neat, rt | 2 | 85 | [6] |

| Heptanal | Methyl acrylate | 10 | Neat, rt | 14 | 55 | [6] |

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. TMG can catalyze this reaction by deprotonating a soft nucleophile (the Michael donor), which then adds to the Michael acceptor.

Mechanism:

-

Enolate/Nucleophile Formation: TMG deprotonates the Michael donor (e.g., a malonate ester) to generate a stabilized carbanion.

-

Conjugate Addition: The carbanion attacks the β-carbon of the α,β-unsaturated carbonyl compound.

-

Protonation: The resulting enolate is protonated by the conjugate acid of TMG, affording the Michael adduct and regenerating the TMG catalyst.

Caption: Catalytic cycle of the TMG-catalyzed Michael Addition.

Quantitative Data:

| Michael Donor | Michael Acceptor | TMG (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Diethyl malonate | Chalcone | 10 | Ethanol (B145695) | 1 | 95 | [7] |

| Nitromethane | Chalcone | 10 | Ethanol | 0.5 | 98 | [7] |

| Thiophenol | Cyclohex-2-enone | 5 | CH₂Cl₂ | 0.25 | 99 | [8] |

Experimental Protocols

This section provides representative, detailed experimental protocols for the TMG-catalyzed reactions discussed above.

General Procedure for TMG-Catalyzed Aldol Condensation

This protocol is adapted from a procedure for the synthesis of chalcones.[9]

-

To a conical vial equipped with a magnetic spin vane, add the aldehyde (1.0 mmol) and the ketone (1.0 mmol).

-

Add 95% ethanol (1 mL) to the vial and begin stirring.

-

Add this compound (0.1 mmol, 10 mol%) to the stirring solution.

-

Cap the vial and continue to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be diluted with ice-cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for TMG-Catalyzed Henry Reaction

This protocol is a general representation based on common procedures.[10][11]

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL).

-

Add this compound (0.1 mmol, 10 mol%) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

General Procedure for TMG-Catalyzed Baylis-Hillman Reaction

This protocol is adapted from Leadbeater et al.[6]

-

In a vial, combine the aldehyde (1.0 mmol), the activated alkene (1.5 mmol), and this compound (0.1 mmol, 10 mol%).

-

Stir the mixture at room temperature. Note that these reactions can be slow, sometimes requiring several days.

-

Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired product.

General Procedure for TMG-Catalyzed Michael Addition

This protocol is a general representation based on common procedures.[8]

-

To a solution of the Michael donor (1.0 mmol) and the Michael acceptor (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add this compound (0.1 mmol, 10 mol%) at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography.

Structural Analysis of Protonated TMG

The crystal structure of 1,1,3,3-tetramethylguanidinium chloride provides direct evidence for the resonance stabilization of the protonated form. X-ray diffraction studies reveal that the C-N bond lengths within the central CN₃ core are intermediate between typical single and double bonds, indicating delocalization of the positive charge across the three nitrogen atoms.[12] The geometry around the central carbon atom is trigonal planar, as expected for an sp²-hybridized center.

The bond lengths and angles in the tetramethylguanidinium cation are crucial for understanding its stability and the steric environment around the acidic protons.

Caption: Schematic representation of the 1,1,3,3-tetramethylguanidinium cation.

Conclusion

This compound is a powerful and versatile non-nucleophilic base whose mechanism of action is rooted in the exceptional stability of its protonated form. The resonance delocalization of the positive charge in the tetramethylguanidinium cation is the primary driver of its high basicity. This fundamental property, combined with its steric bulk, makes TMG an effective catalyst for a range of important carbon-carbon bond-forming reactions, including the Aldol condensation, Henry reaction, Baylis-Hillman reaction, and Michael addition. A thorough understanding of its mechanistic principles, as outlined in this guide, is crucial for its effective application in modern organic synthesis and drug development.

References

- 1. Theoretical free energy profile and benchmarking of functionals for amino-thiourea organocatalyzed nitro-Michael addition reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]

- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 6. Development of catalysts for the Baylis–Hillman reaction: the application of tetramethylguanidine and attempts to use a supported analogue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. The synthesis and crystal structures of the tetraphenylarsonium salts of [V2O3(NO3)2X4]2–, X = Cl or NO3 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Visible-Light-Initiated Thiol-Michael Addition Polymerizations with Coumarin-Based Photobase Generators: Another Photoclick Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. uwindsor.ca [uwindsor.ca]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,1,3,3-Tetramethylguanidine (TMG): A Technical Guide

Introduction

1,1,3,3-Tetramethylguanidine (TMG), with the chemical formula HNC(N(CH₃)₂)₂, is a colorless liquid organic compound widely utilized in research and industrial applications.[1] It is primarily recognized as a strong, non-nucleophilic base, making it an effective catalyst for various organic reactions, including alkylations and the production of polyurethane.[1] Its high water solubility simplifies its removal from reaction mixtures in organic solvents.[1] A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for TMG, complete with experimental protocols and visual diagrams to aid researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and simple spectra consistent with its symmetrical structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of TMG is characterized by two main signals corresponding to the methyl protons and the amine proton. Due to the equivalence of the four methyl groups, they appear as a single, sharp singlet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.65 | Singlet | 12H | -N(CH ₃)₂ |

| ~3.8 (variable) | Broad Singlet | 1H | =NH |

Note: The chemical shift of the N-H proton can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is also straightforward, showing two distinct signals for the methyl carbons and the central imine carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~39.6 | -N(C H₃)₂ |

| ~163.5 | -N-C (=NH)-N- |

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of TMG is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.[2][3] Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]

-

Instrumentation: Utilize a standard NMR spectrometer, for example, a 400 MHz instrument.[4]

-

Data Acquisition:

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[2]

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

FTIR Spectroscopic Data

The IR spectrum of TMG shows characteristic absorption bands for N-H, C-H, and C=N bonds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H stretch |

| 2944 | Strong | C-H stretch (methyl)[5] |

| 1612 | Strong | C=N stretch (imine)[5] |

| 1455, 1412 | Medium | C-H bend (methyl)[5] |

Experimental Protocol: FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like TMG.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This allows for the subtraction of atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal surface, ensuring it is fully covered.

-

Data Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) Data

Under electron ionization, TMG exhibits a clear molecular ion peak and a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | 42 | [M]⁺, Molecular Ion |

| 116 | 3 | [M+1]⁺ |

| 100 | 5 | [M - CH₃]⁺ |

| 71 | 100 | [M - N(CH₃)₂]⁺ |

| 72 | 35 | Isotopic peak or rearrangement |

| 57 | 30 | [C₃H₇N]⁺ |

| 44 | 58 | [N(CH₃)₂]⁺ |

Data compiled from NIST Mass Spectrometry Data Center and other sources.[6][7]

Proposed MS Fragmentation Pathway

The fragmentation of the TMG molecular ion (m/z 115) is initiated by the loss of various neutral fragments. A primary fragmentation involves the cleavage of a C-N bond to lose a dimethylamino radical, resulting in the stable, resonance-delocalized base peak at m/z 71.

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Protocol: MS Data Acquisition

A typical procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of TMG into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: In the ion source, vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Representation: The output is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Workflow and Chemical Function

General Spectroscopic Analysis Workflow

The process of analyzing a chemical sample like TMG involves a logical flow from sample preparation to final data interpretation for each spectroscopic technique.

Caption: General experimental workflow for the spectroscopic analysis of TMG.

Visualizing TMG's Function as a Base

TMG's utility in organic synthesis stems from its ability to act as a strong, non-nucleophilic base. The imine nitrogen is the primary basic site, readily abstracting a proton from a wide range of acidic substrates.

Caption: Diagram of TMG acting as a base to deprotonate a generic acid (H-A).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetramethylguanidine(80-70-6) 1H NMR spectrum [chemicalbook.com]

- 7. Guanidine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

1,1,3,3-Tetramethylguanidine (TMG): A Comprehensive Technical Guide to its pKa and Basicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethylguanidine (TMG) is a potent, non-nucleophilic organic base widely utilized in organic synthesis. Its exceptional basicity, a consequence of the significant resonance stabilization of its conjugate acid, makes it a valuable tool for a variety of chemical transformations. This technical guide provides an in-depth exploration of the pKa and basicity of TMG, presenting quantitative data, detailed experimental protocols for pKa determination, and a comparative analysis with other common organic bases.

Introduction to this compound

This compound is a colorless to light-yellow liquid with the chemical formula C5H13N3.[1] It is miscible with water and common organic solvents. TMG's utility in organic chemistry stems from its strong basicity and low nucleophilicity, a combination that allows it to efficiently deprotonate a wide range of substrates without participating in unwanted side reactions.[2] It is frequently employed as a catalyst in the production of polyurethane foam and as a strong, non-nucleophilic base for alkylations, often serving as a cost-effective alternative to other amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[2][3]

The Basicity and pKa of TMG

The high basicity of TMG is quantified by the pKa of its conjugate acid, the 1,1,3,3-tetramethylguanidinium ion. The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. A higher pKa value for the conjugate acid corresponds to a stronger base.

The Structural Basis for TMG's High Basicity: Resonance Stabilization

The exceptional strength of TMG as a base is attributed to the extensive resonance stabilization of its protonated form. Upon protonation, the positive charge is delocalized across the three nitrogen atoms of the guanidinium (B1211019) group. This delocalization distributes the positive charge, significantly stabilizing the conjugate acid and making the deprotonation of TMG's conjugate acid less favorable, which in turn makes TMG a strong base.[1]

Caption: Resonance contributors of the protonated this compound.

Quantitative pKa Data

The pKa of TMG's conjugate acid has been determined in various solvents. This data is crucial for selecting the appropriate solvent system for a given reaction.

| Solvent | pKa of Conjugate Acid | Reference |

| Water | 13.6 | [1] |

| Acetonitrile (MeCN) | 23.3 | [4] |

| Dimethyl Sulfoxide (DMSO) | 13.2 | [4] |

| Tetrahydrofuran (THF) | 15.5 | [4] |

Comparative Basicity: TMG vs. DBU and DBN

TMG is often compared to other strong, non-nucleophilic bases like DBU and DBN. The choice of base can significantly impact reaction outcomes.

| Base | pKa in Acetonitrile (MeCN) | Reference |

| This compound (TMG) | 23.3 | [4] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 | |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 23.9 |

As the data indicates, in acetonitrile, DBU is a slightly stronger base than TMG and DBN. However, factors such as cost, solubility, and steric hindrance also play a crucial role in base selection for a specific synthetic application.

Experimental Protocols for pKa Determination

The accurate determination of pKa values is essential for understanding and optimizing chemical reactions. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values.[5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the potential of a suitable electrode.

-

Preparation of Solutions:

-

Prepare a standard solution of the base (e.g., 0.01 M TMG) in the desired solvent (e.g., water or acetonitrile).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) in the same solvent to be used as the titrant.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte (e.g., 0.1 M tetraethylammonium (B1195904) perchlorate (B79767) in acetonitrile) can be added to both the analyte and titrant solutions.

-

-

Apparatus Setup:

-

Use a calibrated pH meter or potentiometer equipped with a glass electrode and a reference electrode suitable for the chosen solvent.

-

Place the TMG solution in a thermostated vessel and immerse the electrodes.

-

Use a magnetic stirrer to ensure homogeneity.

-

-

Titration Procedure:

-

Add the acidic titrant in small, precise increments using a burette.

-

After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (or pH) against the volume of titrant added to obtain a titration curve.

-

The pKa of the conjugate acid corresponds to the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve. The pKa can then be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

Spectrophotometric pKa determination is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation. This method is particularly useful for samples that are only available in small quantities or have low solubility.[5] For TMG itself, which lacks a strong chromophore, this method is less direct. However, it can be employed using a competitive indicator-based approach.

-

Selection of a Suitable Indicator:

-

Choose an indicator with a pKa value close to the expected pKa of the base being studied and with distinct UV-Vis spectra for its protonated and deprotonated forms.

-

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the indicator.

-

Prepare a stock solution of the indicator and the base (TMG).

-

-

Measurement:

-

To each buffer solution, add a constant amount of the indicator and varying concentrations of TMG.

-

Measure the UV-Vis spectrum of each solution.

-

-

Data Analysis:

-

Determine the ratio of the protonated and deprotonated forms of the indicator from the absorbance spectra.

-

The pKa of TMG can be calculated by analyzing the competitive equilibrium between TMG and the indicator for the proton.

-

Conclusion

This compound is a powerful and versatile organic base whose utility is fundamentally linked to its high pKa. The resonance stabilization of its conjugate acid provides the thermodynamic driving force for its strong basicity. Understanding the quantitative aspects of its pKa in different solvent systems and the experimental methods for its determination is critical for the rational design and optimization of synthetic routes in academic and industrial research, particularly in the field of drug development. This guide provides a foundational understanding for researchers and scientists working with this important chemical tool.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Spectrophotometric analysis of some guanidino drugs by acid-dye and charge-transfer complexation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. dergipark.org.tr [dergipark.org.tr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethylguanidine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (TMG) in various organic solvents. TMG is a strong, non-nucleophilic organic base widely employed as a catalyst and reagent in organic synthesis, including in the production of pharmaceuticals and agrochemicals. Its solubility is a critical parameter for reaction kinetics, process design, and purification. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

| Organic Solvent | Chemical Class | Solubility (at 25 °C) |

| Water | Protic | Miscible[2][3] |

| Ethanol | Alcohol (Protic) | Miscible[2] |

| Ether (Diethyl ether) | Ether (Aprotic) | Miscible[2] |

| Benzene | Aromatic Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |

| Toluene | Aromatic Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |

| Chlorobenzene | Halogenated Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |

| Cyclohexane | Aliphatic Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |

| Paraffinic Hydrocarbons | Aliphatic Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like this compound, the primary objective is often to confirm miscibility or to quantify the limits of solubility if it is not fully miscible. The following is a generalized protocol based on the widely used shake-flask method, which is a common analytical approach for determining solubility.

Objective:

To determine the solubility of this compound in a given organic solvent at a specific temperature and pressure.

Materials:

-

This compound (TMG), ≥99% purity

-

Selected organic solvent (e.g., methanol, acetone, toluene), analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Syringe filters (chemically compatible with the solvent and TMG)

Procedure:

-

Preparation of Solvent: The selected organic solvent should be degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: In a series of sealed vials, accurately weigh a known amount of the organic solvent.

-

Addition of Solute: To each vial, add a progressively increasing and accurately weighed amount of TMG.

-

Equilibration: Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual observation of a single liquid phase would indicate miscibility at the tested concentration. If two phases are present, this indicates the solubility limit has been exceeded.

-

Phase Separation (if necessary): If two phases are observed, allow the vials to stand undisturbed at the experimental temperature until the phases have clearly separated.

-

Sampling: Carefully extract an aliquot from the solvent-rich phase using a syringe fitted with a chemically resistant filter. This is to ensure that no undissolved droplets of TMG are transferred.

-

Quantification: Accurately dilute the sampled solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the concentration of TMG in the diluted sample using a pre-calibrated Gas Chromatograph (GC) or another suitable analytical method.

-

Data Analysis: From the measured concentration and the dilution factor, calculate the concentration of TMG in the saturated solution. This value represents the solubility of TMG in the solvent at the experimental temperature. If no phase separation is observed at any concentration, the solute and solvent are considered miscible.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart of the key steps in determining the solubility of a liquid solute in a solvent.

References

An In-depth Technical Guide to 1,1,3,3-Tetramethylguanidine: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1,1,3,3-Tetramethylguanidine (TMG), a strong organic base frequently used in organic synthesis, catalysis, and the production of pharmaceuticals and polymers.[1][2][3] Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.

Chemical Identification and Physical Properties

This compound is a clear, colorless to light yellow liquid with a slight ammonia-like odor.[1][4][5] It is a flammable, corrosive, and hygroscopic compound that is miscible with water.[2][3][5][6]

| Property | Value |

| CAS Number | 80-70-6[1][5][7] |

| Molecular Formula | C₅H₁₃N₃[1][6] |

| Molecular Weight | 115.18 g/mol [1] |

| Appearance | Clear, colorless to light yellow liquid[1][4] |

| Density | 0.918 - 0.92 g/mL at 20-25 °C[1][3] |

| Boiling Point | 162-163 °C[2][3][6] |

| Melting Point | -30 °C[2][6] |

| Flash Point | 50 °C (122 °F) - Closed Cup[3][4][5] |

| Autoignition Temp. | 350 °C (662 °F)[4][5] |

| Vapor Pressure | 0.2 mmHg at 20 °C[2][3][6] |

| Explosive Limits | Lower: 1.0% / Upper: 7.5% (V)[3][4][5] |

| Water Solubility | Miscible[2][3][5][6] |

| pH | 12.7 (10 g/L in H₂O at 25 °C)[3][6] |

Hazard Identification and GHS Classification

TMG is classified as a hazardous substance and requires careful handling.[5] The signal word for this chemical is Danger .[5][7][8]

| GHS Classification | Hazard Statement | Code |

| Flammable Liquids | Flammable liquid and vapour.[4][7][8][9] | H226 |

| Acute Toxicity, Oral | Harmful if swallowed.[7][8][9] | H302 |

| Acute Toxicity, Inhalation | Harmful if inhaled.[8] | H332 |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[7][8][9] | H314 |

| Skin Sensitisation | May cause an allergic skin reaction.[8] | H317 |

Primary Hazards:

-

Health Hazards: TMG is corrosive and causes severe burns to the skin, eyes, and gastrointestinal tract.[4][6][7] Inhalation can cause chemical burns to the respiratory tract, potentially leading to inflammation, edema, and pneumonitis.[4] It is harmful if swallowed or inhaled.[4][7][8]

-

Physical Hazards: It is a flammable liquid and vapor, with a relatively low flash point.[4][5] Vapors can form explosive mixtures with air.[10]

-

Environmental Hazards: Information on ecotoxicity is limited, but the product should not be allowed to enter drains.[5][7]

Safe Handling and Personal Protection Protocols

Proper handling procedures are essential to minimize exposure risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][11]

-

Facilities must be equipped with an easily accessible eyewash station and a safety shower.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8][9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield if splashing is possible.[4][7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and protective clothing to prevent skin contact.[4][5][7]

-

Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[4][5]

Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are operational and required PPE is available and inspected.

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[4][9]

-

Avoidance: Avoid contact with eyes, skin, and clothing, and avoid breathing vapors or mist.[4][8][11]

-

Hygiene: Do not eat, drink, or smoke in the work area.[8][9] Wash hands and exposed skin thoroughly after handling.[4][7]

-

Containers: Keep containers tightly closed when not in use.[4][9] Empty containers may retain product residue and can be dangerous.[4]

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing hazardous situations.

General Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[4][8]

-

Keep containers securely sealed and protected against physical damage.[8]

-

The substance is air-sensitive and hygroscopic; consider storing under an inert gas like argon.[9][10]

-

Store in a locked area, accessible only to trained and authorized personnel.[8][9]

-

Recommended storage temperatures vary, with some sources recommending cool conditions (<15°C) or refrigeration (0-8°C), while others state room temperature is acceptable.[1][9] Always consult the supplier-specific SDS.

| Incompatible Materials |

| Strong oxidizing agents (e.g., nitrates, perchlorates)[4][5][6][11] |

| Strong acids[4][5][11] |

| Acid chlorides and acid anhydrides[5][11] |

| Carbon dioxide[5][6][11] |

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately hold eyelids apart and flush eyes continuously with running water for at least 15 minutes.[4][5][8] Seek immediate medical attention from an ophthalmologist. |

| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[4][8] Remove all contaminated clothing and shoes.[4][8] Seek immediate medical attention.[4][8] |

| Inhalation | Remove the person to fresh air.[4][5][8] If breathing has stopped, apply artificial respiration.[4][8] If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting. [4][5][7][8] If the person is conscious, rinse their mouth with water and provide water to drink.[4][7][8] Never give anything by mouth to an unconscious person.[4][7] Seek immediate medical attention.[4][8] |

Accidental Release Measures (Spill Response)

Minor Spill:

-

Ensure the area is well-ventilated.[4]

-

Wearing appropriate PPE, contain the spill.[8]

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4][8][11]

-

Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[4][8]

-

Wash the spill area and prevent runoff from entering drains.[8]

Major Spill:

-

Evacuate all personnel from the area and move upwind.[8]

-

Alert the appropriate emergency response team and fire brigade, informing them of the hazard's location and nature.[8]

-

Prevent the spill from entering drains or waterways by any available means.[7][8]

-

Only trained personnel with appropriate PPE (including SCBA) should attempt to stop the leak if it is safe to do so.[8]

-

Contain and clean up the spill following established protocols for hazardous and flammable liquids.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][5][7][8] A water spray can be used to cool fire-exposed containers.[5][7]

-

Fire-Fighting Hazards: The substance is flammable.[4] Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][7][11] Vapors may travel to an ignition source and flash back.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7]

Disposal Considerations

-

Disposal of this compound and its containers must be handled as hazardous waste.[5]

-

Engage a licensed professional waste disposal service to dispose of this material.[7]

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5] Do not dispose of waste into sewers or waterways.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. China 1, 1, 3, 3-Tetramethyl Guanidine manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 3. TETRAMETHYLGUANIDINE - Ataman Kimya [atamanchemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound | 80-70-6 | TCI AMERICA [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound(80-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Guanidine Group: A Cornerstone of Bio-organic Chemistry and Pharmacology